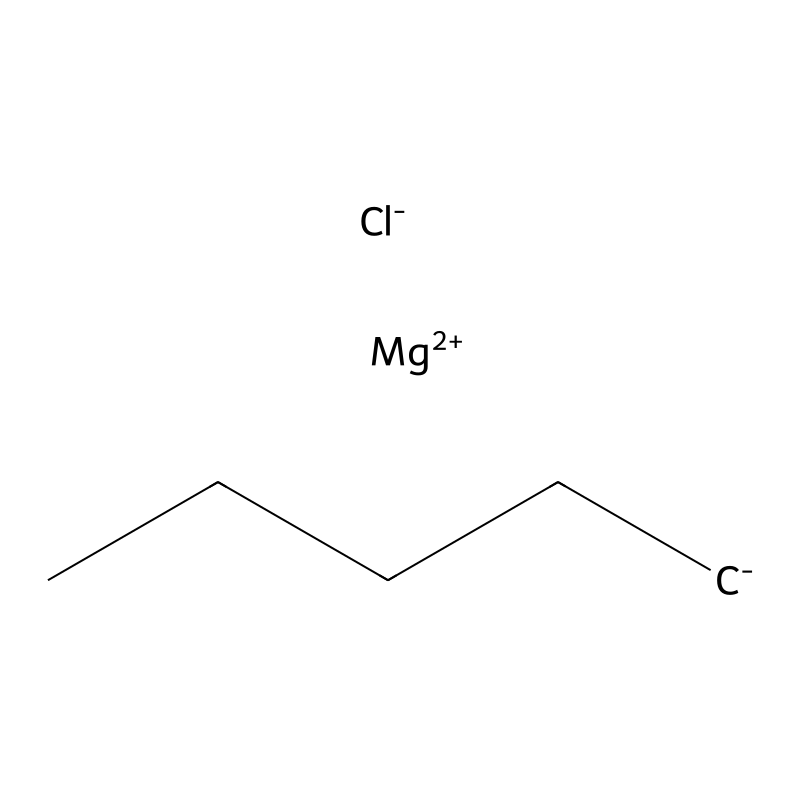Pentylmagnesium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Alcohols
One primary application of PMC is the synthesis of primary alcohols. Grignard reagents react with various carbonyl compounds, including aldehydes and ketones, to form new carbon-carbon bonds. In the case of PMC, the reaction with an aldehyde or ketone yields a primary alcohol with a six-carbon chain. This reaction is particularly useful for creating specific alcohols with desired functional groups attached to the chain ().
Formation of Carbon-Carbon Bonds
PMC can also participate in various carbon-carbon bond formation reactions beyond alcohol synthesis. Its Grignard reagent properties allow it to react with other types of electrophilic compounds, such as epoxides and imines, leading to the formation of new carbon-carbon bonds. This reactivity allows researchers to create complex organic molecules with specific functionalities ().
Exploration in Organometallic Chemistry
PMC finds use in some areas of organometallic chemistry research. As an organomagnesium compound, it can be used to study the behavior of magnesium within organometallic complexes. This research can contribute to the development of new catalysts or improve the understanding of reaction mechanisms involving magnesium-based organometallic compounds ().
Pentylmagnesium chloride is an organomagnesium compound with the chemical formula . It is classified as a Grignard reagent, which are organomagnesium halides known for their reactivity in organic synthesis. The compound consists of a pentyl group () bonded to magnesium, which is further bonded to a chloride ion. Pentylmagnesium chloride is typically used in tetrahydrofuran as a solvent and is known for its ability to form carbon-carbon bonds through nucleophilic addition reactions with electrophiles.
- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols. For example, the addition of pentylmagnesium chloride to formaldehyde yields pentanol.
- Formation of Organometallic Compounds: It can react with electrophiles such as alkyl halides or acid chlorides to form larger organometallic compounds.
- Reactions with Water and Alcohols: Exposure to moisture leads to hydrolysis, producing hydrocarbons and magnesium hydroxide.
These reactions underscore the utility of pentylmagnesium chloride in synthetic organic chemistry, particularly in the formation of complex molecules.
Pentylmagnesium chloride can be synthesized through several methods:
- Reaction of Pentyl Bromide with Magnesium: This is the most common method, where pentyl bromide reacts with magnesium turnings in anhydrous ether:The bromide can then be converted to the chloride by treatment with lithium chloride or directly using hydrochloric acid.
- Alternative Halides: Other halides such as pentyl iodide or pentyl chloride can also be used, though they may require different conditions or solvents.
- Continuous Flow Synthesis: Recent studies have explored continuous flow methods for synthesizing pentylmagnesium chloride, enhancing efficiency and safety during production .
Pentylmagnesium chloride finds applications primarily in synthetic organic chemistry:
- Synthesis of Alcohols: It is used to produce various alcohols from carbonyl compounds.
- Formation of Carbon-Carbon Bonds: It plays a crucial role in forming complex organic molecules, including pharmaceuticals and agrochemicals.
- Polymerization Reactions: Due to its reactivity, it can also be employed in polymer synthesis.
Pentylmagnesium chloride belongs to a broader class of Grignard reagents. Here are some similar compounds and their unique characteristics:
| Compound | Formula | Unique Features |
|---|---|---|
| Ethylmagnesium Chloride | C2H5MgCl | Shorter alkyl chain; commonly used in synthesis. |
| Propylmagnesium Chloride | C3H7MgCl | Intermediate chain length; versatile in reactions. |
| Butylmagnesium Chloride | C4H9MgCl | Similar reactivity; often used for larger substrates. |
| Tert-Butylmagnesium Chloride | (C4H9)3MgCl | Tertiary structure; sterically hindered reactivity. |
Pentylmagnesium chloride is unique due to its five-carbon chain, which provides specific steric and electronic properties advantageous for certain synthetic routes compared to shorter or branched analogs.








